Selenium can be incorporated into nucleosides to create powerful dual-purpose probes for analyzing nucleic acid structure and ligand binding. The core synthesis involves modifying the C5 position of uridine or 2'-deoxyuridine [1].
Detailed Protocol: Synthesis of 5-Selenophene-2'-deoxyuridine (SedU) and its Phosphoramidite [1]
Step 1: Stille Cross-Coupling to form SedU (2)
Step 2: Synthesis of the 5'-O-DMT-Protected Intermediate (4)
Step 3: Phosphitylation to form the DNA Phosphoramidite (5)
The workflow below illustrates the synthesis of the DNA phosphoramidite. A similar process with appropriate protecting groups is used for the RNA analog (SeU) [1].
Synthetic route for SedU phosphoramidite, key for oligonucleotide synthesis.
Selenium-containing nucleosides and nanoparticles show promise in targeting cancer, inflammation, and infection. Their mechanisms include inducing apoptosis and modulating cellular oxidative stress responses [2].
Table 1: Therapeutic Applications of Selenium Nanoparticles and Mechanisms
| Disease Area | Proposed Mechanism of Action | Key Findings / Effects |
|---|---|---|
| Cancer | Induces apoptotic cell death and cell cycle arrest [2]. | High antitumor activity; can be functionalized with targeting ligands for combination therapy [2]. |
| Inflammatory Bowel Disease (IBD) | Inhibits NF-κB expression, reducing pro-inflammatory cytokines (IL-6, TNF-α); activates Nrf2 antioxidant pathway [2]. | Mitigates oxidative stress-related damage and protects intestinal epithelial barrier integrity in animal models [2]. |
| Other Inflammatory Diseases (RA, Asthma) | Modulates selenoproteins and inflammatory signaling pathways [2]. | Potential to improve chemotherapy outcomes and manage chronic inflammation [2]. |
| Infectious Diseases | Acts as a latent compound for antimicrobial action (e.g., selenite +4); potential application against viral epidemics like COVID-19 [2]. | Selenium's oxidation status is crucial for its antimicrobial activity [2]. |
The anti-inflammatory mechanism of SeNPs, particularly relevant to IBD, is illustrated below.
Proposed anti-inflammatory mechanism of SeNPs, targeting NF-κB and Nrf2 pathways.
Incorporating selenium atoms via nucleoside analogs like SeU or SedU provides solutions to the "phase problem" in X-ray crystallography of nucleic acids [1] [3].
Table 2: Selenium vs. Bromine for Nucleic Acid Phasing
| Feature | Selenium (Se) | Bromine (Br) |
|---|---|---|
| Phasing Signal | Strong anomalous scatterer [3]. | Relatively weaker anomalous scatterer [3]. |
| Atoms Required | Fewer atoms needed for phasing, even in large nucleic acids [3]. | More atoms need to be incorporated for large structures [3]. |
| Stability | Stable under X-ray irradiation [3]. | Less stable; can decompose under prolonged X-ray or UV exposure [3]. |
| Structural Perturbation | Minimal perturbation when placed at C5 of uracil [3]. | Can cause significant changes to native structures; limited positioning options [3]. |
| Isomorphism | Higher likelihood of isomorphism with native crystals [3]. | Not always isomorphous, limiting usefulness for MIR [3]. |
Studies on organoselenium nucleosides show they can exhibit definite antioxidant effects by significantly increasing the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione S-transferase (GST) in animal models [4]. Toxicity studies on similar compounds indicate that parameters like LD₅₀ and liver enzyme (GPT, LDH) activities can remain within normal limits at concentrations up to 1000 mg/kg body weight, suggesting a potentially wide therapeutic window [4].
The field is moving toward clinical translation. Key challenges include identifying specific disease targets, improving functionalization techniques to enhance stability and distribution, and understanding the genomic impacts and modes of action of SeNPs [2]. Selenium-based diagnostics that monitor epigenetic factors may also play a future role in early cancer detection [2].
Purines and their synthetic analogues represent a cornerstone of medicinal chemistry, serving as essential scaffolds for numerous antiviral, anticancer, and neurological therapeutics. The strategic substitution of oxygen atoms with selenium in purine-based compounds creates selenopurines, a class of bioisosteric analogues with modified electronic properties, conformational behaviors, and biological activities. Unlike their oxygen-containing counterparts, selenopurines exhibit enhanced hydrophobic character, redox activity, and distinctive metal-binding capabilities due to selenium's larger atomic radius, lower electronegativity, and enhanced polarizability [1]. These properties make selenopurines particularly valuable in drug design where modulation of receptor binding affinity, metabolic stability, and overall pharmacokinetic profiles is desired.
The integration of selenium into purine frameworks follows the broader trend of developing chalcogen-containing glycomimetics, which includes thio- and telluro-analogues. Among these, selenopurines have demonstrated exceptional potential in targeting adenosine receptors and other purinergic signaling pathways, often with improved selectivity and potency compared to traditional purine-based therapeutics [2]. This technical review comprehensively examines the chemical reactivity, synthetic methodologies, structural characteristics, and biological applications of selenopurines in comparison to native purines, providing researchers with both theoretical foundations and practical experimental guidance.
The substitution of oxygen with selenium in purine analogues introduces significant structural and electronic modifications that profoundly influence their chemical behavior. Selenium possesses a larger atomic radius (approximately 120 pm versus 73 pm for oxygen), resulting in longer bond lengths with carbon atoms (C-Se ≈ 1.95-2.00 Å versus C-O ≈ 1.43 Å) and altered bond angles within the heterocyclic system [1]. The lower electronegativity of selenium (2.55 on the Pauling scale) compared to oxygen (3.44) reduces the polarization of C-Se bonds, diminishing hydrogen-bond accepting capacity while enhancing hydrophobic character and potential for chalcogen bonding interactions. These fundamental atomic differences translate to distinctive molecular properties that differentiate selenopurines from their oxygen-containing analogues.
The electronic configurations of selenopurines also contribute to their unique reactivity profiles. The enhanced polarizability of selenium atoms facilitates stronger dispersion forces and selenium-π interactions with biological targets, particularly aromatic residues in enzyme active sites and receptor binding pockets [1]. This property, combined with the potential for redox activity through reversible oxidation of selenium, provides selenopurines with biological mechanisms not available to conventional purine analogues. Furthermore, the diminished hydrogen-bonding capability often improves metabolic stability against hydrolytic and enzymatic degradation, addressing a common limitation of natural nucleosides in therapeutic applications.
Table 1: Comparative structural properties of purine and selenopurine derivatives
| Property | Purine (O-analogue) | Selenopurine (Se-analogue) | Biological Implications |
|---|---|---|---|
| Atomic Radius | ~73 pm (oxygen) | ~120 pm (selenium) | Altered binding pocket interactions |
| Bond Length | C-O ≈ 1.43 Å | C-Se ≈ 1.95-2.00 Å | Modified molecular geometry |
| Electronegativity | 3.44 (oxygen) | 2.55 (selenium) | Reduced hydrogen bonding capacity |
| Hydrophobicity | Moderate | Enhanced | Improved membrane permeability |
| Redox Activity | Limited | Significant (Se redox cycling) | Potential pro-oxidant effects |
| Metal Binding | Moderate affinity | Strong chelation potential | Enzyme inhibition capabilities |
The structural differences between purines and selenopurines significantly influence their molecular conformation and dynamic behavior. Nuclear magnetic resonance (NMR) studies and X-ray crystallographic analyses have demonstrated that 4'-selenopurine nucleosides preferentially adopt South (2T3) sugar puckering conformations, in contrast to the North (3T2) sugar puckering typically observed in 4'-oxonucleosides [2]. This conformational preference, attributed to the greater steric demands of selenium atoms, directly impacts the orientation of purine bases. While conventional A3 adenosine receptor agonists require anti nucleobase orientation for optimal binding, selenopurine derivatives have demonstrated high receptor affinity despite their preference for syn conformation, suggesting unique binding modes or receptor adaptation [2].
The synthesis of selenopurine analogues requires specialized approaches to introduce selenium atoms into the purine scaffold with regio- and stereochemical control. One efficient strategy begins with D-ribose as starting material, which is converted to 4-selenosugar intermediates through selenocyclization reactions [2]. These selenosugars are subsequently oxidized using meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding selenoxides, which undergo [2,3]-sigmatropic rearrangement followed by acetylation to produce glycosyl donors ready for purine base conjugation. Lewis acid-catalyzed glycosylation using trimethylsilyl triflate (TMSOTf) facilitates the coupling of these selenium-containing sugar donors with silylated purine bases (e.g., 6-chloropurine, 2,6-dichloropurine), typically yielding a mixture of N9 and N7 regioisomers that can be separated and characterized [2].
Alternative synthetic routes focus on direct selenation of pre-formed purine systems through nucleophilic displacement reactions. This approach typically involves the introduction of appropriate leaving groups (e.g., mesylate, triflate) at specific positions of the purine scaffold, followed by displacement with selenium nucleophiles such as sodium selenide (Na2Se) or hydrogen selenide (H2Se) under controlled conditions [1]. The stronger nucleophilicity of selenium reagents compared to their oxygen or sulfur counterparts often necessitates milder reaction conditions to prevent over-reaction or decomposition. Additionally, electrochemical and photochemical methods have emerged as valuable tools for introducing selenium atoms through radical mechanisms, offering complementary regioselectivity to traditional polar reactions [1].
Materials and Equipment:
Procedure:
Selenosugar Formation: Dissolve D-ribose (10.0 mmol) in anhydrous DMF (30 mL) under argon atmosphere. Add selenium powder (12.0 mmol) followed by portion-wise addition of sodium borohydride (25.0 mmol) at 0°C. Stir the reaction mixture at room temperature for 6 hours until complete conversion to the selenide intermediate is confirmed by TLC.
Oxidation and Rearrangement: Cool the reaction mixture to -20°C and slowly add mCPBA (11.0 mmol) dissolved in dichloromethane (20 mL). Stir for 2 hours at -20°C, then allow to warm to room temperature. Add acetic anhydride (30.0 mmol) and heat to 100°C for 1 hour to effect the rearrangement and acetylation.
Glycosylation: Dissolve the resulting glycosyl donor (5.0 mmol) in anhydrous toluene (15 mL). Add 6-chloropurine (6.0 mmol) and TMSOTf (7.5 mmol) at 0°C. Warm the reaction mixture to room temperature and stir for 12 hours.
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with ethyl acetate (3 × 25 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the N9-regioisomer as the major product (≈49% yield) along with the N7-regioisomer (≈15% yield) [2].
Characterization: Confirm regioisomer identity by nuclear Overhauser effect (NOE) experiments, observing correlation between 1'-H and 4'-H protons for the N9-anomer. X-ray crystallography can unambiguously establish the regioisomeric assignment and reveal the characteristic South sugar puckering conformation [2].
Selenopurine derivatives demonstrate distinctive interactions with biological targets, particularly adenosine receptors (ARs), where they often exhibit enhanced affinity and subtype selectivity compared to natural purines. Studies on 4'-selenonucleosides as A3 adenosine receptor (A3AR) agonists have revealed that these compounds maintain high binding affinity (Ki values in nanomolar range) despite adopting unusual South sugar puckering and syn nucleobase orientation [2]. This represents a significant departure from traditional structure-activity relationship paradigms for AR agonists, which typically require North sugar puckering and anti nucleobase orientation for optimal receptor engagement. For example, the N6-3-iodobenzyl analogue of 4'-selenoadenosine derivative demonstrated exceptional potency as a full A3AR agonist (Ki = 0.57 nM) with remarkable selectivity (>800-fold for A1AR and >1900-fold for A2AAR) [2].
The molecular basis for this unconventional binding behavior appears to involve compensatory interactions between the selenium atom and receptor residues, potentially through chalcogen bonding or enhanced hydrophobic contacts [1]. The larger atomic radius and enhanced polarizability of selenium may facilitate stronger van der Waals interactions with aromatic residues in the receptor binding pocket, offsetting the energetic penalty associated with disfavored conformations. Additionally, the altered dipole moments and electrostatic potential surfaces of selenopurines likely contribute to their distinctive recognition by biological targets. These findings suggest that selenopurine analogues access unique binding modes not available to conventional purine derivatives, providing new opportunities for selective targeting of purinergic receptors.
Table 2: Biological activities and therapeutic potential of selenopurine derivatives
| Selenopurine Derivative | Biological Target | Activity/IC50/Ki | Therapeutic Potential |
|---|---|---|---|
| N6-3-Iodobenzyl-4'-selenoadenosine | A3 adenosine receptor | Ki = 0.57 nM | Neuroprotection, stroke therapy |
| 2-Chloro-N6-(3-iodobenzyl)-4'-selenoadenosine | A3 adenosine receptor | Ki = 0.38 nM | Anti-inflammatory, chemotaxis inhibition |
| 4'-Selenonucleoside derivatives | Microglia/monocytes | Inhibition of migration at ≤50 μM | Cerebral ischemia, inflammatory disorders |
| Selenopurine-containing glycomimetics | Glycosidases | Variable inhibition | Antidiabetic applications |
| Platinum-selenopurine complexes | DNA replication machinery | DNA adduct formation | Anticancer therapies |
Selenopurines demonstrate compelling biological activities across multiple therapeutic areas. In neurological applications, 4'-selenonucleoside A3AR agonists have shown significant promise in inhibiting chemoattractant-induced migration of microglia and monocytes without inducing cytotoxicity at concentrations up to 50 μM, suggesting potential for development as novel anti-stroke agents [2]. The ability to modulate neuroinflammatory responses without compromising cell viability represents a significant advantage over conventional purine-based therapeutics. In metabolic disorders, sulfonium-containing selenosugar analogues inspired by naturally occurring α-glucosidase inhibitors like salacinol and kotalanol have demonstrated potential as antidiabetic agents through their inhibition of intestinal glycosidases [1].
The redox activity of selenium in selenopurines introduces additional mechanisms of biological action not available to conventional purine analogues. Selenium atoms can undergo reversible oxidation-reduction cycles, participating in cellular antioxidant defense systems or, conversely, generating reactive oxygen species under specific conditions to promote cytotoxic effects against cancer cells [1]. This redox versatility enables selenopurines to function as either cytoprotective agents or pro-oxidant therapeutics depending on their chemical environment and oxidation state. Furthermore, the strong metal-chelating properties of selenopurines facilitate the development of metallodrug complexes, such as platinum-selenopurine conjugates, which can enhance delivery to cellular targets and create multi-mechanistic agents capable of simultaneous receptor modulation and DNA damage [3].
The development of potent and selective A3 adenosine receptor agonists exemplifies the strategic advantages of selenium substitution in purine-based therapeutics. Structure-activity relationship studies comparing 4'-oxo-, 4'-thio-, and 4'-seleno-nucleoside analogues have revealed that selenium substitution produces unexpected conformational preferences that translate to enhanced biological profiles. While the 4'-oxonucleoside Cl-IB-MECA (1) and its 4'-thio analogue (2) both prefer North sugar puckering with anti nucleobase orientation, the 4'-seleno analogue (3) preferentially adopts South sugar puckering with syn orientation, yet maintains high A3AR binding affinity (Ki = 0.57 nM) [2]. This discrepancy with established structure-activity relationships prompted detailed structural investigations using X-ray crystallography, which confirmed the unusual conformation of the 4'-seleno derivatives.
The most potent compound in this series, N6-3-iodobenzyl-4'-selenoadenosine (3d), demonstrated not only exceptional binding affinity but also remarkable selectivity for the A3AR subtype (>800-fold versus A1AR and >1900-fold versus A2AAR) [2]. Biological evaluation revealed that this compound effectively inhibits chemoattractant-induced migration of microglia and monocytes, key cellular mediators of inflammatory responses in stroke and neurodegenerative diseases. Importantly, these effects occurred at non-cytotoxic concentrations (≤50 μM), suggesting a favorable therapeutic window. This case study illustrates how selenium substitution can produce unconventional structure-activity relationships that translate to enhanced therapeutic potential, particularly for neurological disorders where modulation of neuroinflammatory responses is desirable.
Materials and Equipment:
Procedure:
Membrane Preparation: Prepare cell membranes expressing human A1, A2A, or A3 adenosine receptors by homogenization and centrifugation (48,000 × g for 20 min at 4°C). Resuspend membrane pellets in binding assay buffer and adjust protein concentration to 0.2-0.4 mg/mL.
Competition Binding Assays: Incubate membrane preparations with fixed concentrations of radioligands and varying concentrations of test selenopurine compounds (typically 12 concentrations in duplicate) for 2 hours at 25°C in a final volume of 200 μL.
Termination and Filtration: Terminate binding reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine. Wash filters three times with 4 mL of ice-cold Tris-HCl buffer (50 mM, pH 7.4).
Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting nonspecific binding (determined in the presence of 10 μM reference agonist). Determine inhibition constants (Ki values) using nonlinear regression analysis of competition curves fitted to a one-site binding model [2].
This protocol enables comprehensive evaluation of selenopurine binding affinity and selectivity across adenosine receptor subtypes, providing critical data for structure-activity relationship studies and lead compound optimization.
Selenopurines represent a structurally and functionally distinct class of purine analogues with unique chemical properties and compelling biological activities. The substitution of oxygen with selenium in purine scaffolds induces significant modifications to molecular geometry, electronic distribution, and conformational preferences, which translate to distinctive interactions with biological targets. The enhanced hydrophobic character, redox activity, and metal-chelating capabilities of selenopurines provide medicinal chemists with valuable tools for addressing common challenges in drug development, including metabolic instability, limited membrane permeability, and insufficient target selectivity.
The future development of selenopurine-based therapeutics will likely focus on exploiting their unique redox properties for targeted interventions in oxidative stress-related pathologies, as well as capitalizing on their unusual conformational preferences for selective receptor modulation. Additionally, the integration of selenopurine scaffolds with metallodrug strategies offers promising avenues for multi-mechanistic agents capable of simultaneous receptor targeting and DNA interaction [3]. As synthetic methodologies continue to advance, providing more efficient and stereocontrolled routes to these complex analogues, the exploration of structure-activity relationships will further elucidate the fundamental principles governing their biological activities. With their demonstrated potential in neurological, inflammatory, metabolic, and oncological disorders, selenopurines represent a fertile landscape for continued investigation and therapeutic development.
Diagram 1: Structural relationship and biological implications of selenium substitution in purine analogues
| Compound Name / Type | Target / Activity | Key Quantitative Data (EC₅₀ / IC₅₀) | Cytotoxicity / Therapeutic Index |
|---|---|---|---|
| Seleno-acyclovir (4a) | Anti-HSV-1 and HSV-2 | HSV-1: 1.47 µM; HSV-2: 6.34 µM [1] | Non-cytotoxic up to 100 µM [1] |
| 2,6-Diaminopurine Derivatives (4e-g) | Anti-Human Cytomegalovirus (HCMV) | More potent than seleno-ganciclovir (4d) [1] | Suggests a prodrug profile with lower cytotoxicity [1] |
| General 6-Selanylpurines | Anticancer / Cytotoxic | Varies by specific structure and cell line [2] [3] | Can be optimized; selenium nanoparticles (SeNPs) show improved selectivity [3] [4] |
The synthesis of 6-selenopurine derivatives primarily relies on nucleophilic aromatic substitution (SNAr), where a chlorine atom at the C6 position of a purine precursor is displaced by a selenium-based nucleophile [2].
This common method involves reducing diselenides to selenols, which then react with 2,6-dichloropurine derivatives [1] [2].
A more recent and versatile approach uses 1,2,3-triazolyl as a superior leaving group [2].
The following diagram illustrates the primary synthetic pathways for creating this compound derivatives, starting from common purine precursors.
Synthesis pathways for this compound derivatives from 2,6-dichloropurine precursors.
The pharmacology of this compound derivatives is largely driven by the bioisosteric replacement of oxygen with selenium. Selenium's larger atomic size and different electronegativity modify the molecule's electronic distribution and lipophilicity, which can enhance binding to target enzymes and alter pharmacokinetics [1].
The diagram below summarizes this multi-faceted mechanism of action for this compound derivatives.
Mechanisms of action for this compound derivatives as antiviral and anticancer agents.
When working with this compound derivatives, several factors are critical for successful research and development [5] [4]:
Selenylpurine derivatives represent an important class of compounds in medicinal chemistry that combine the versatile purine scaffold with selenium-containing moieties, exhibiting potential for diverse biological activities including antiviral, anticancer, and antibacterial applications. The interest in these compounds has grown substantially due to their potential as enzyme inhibitors and their applications in photophysical studies of DNA/RNA duplexes. Historically, selenium incorporation into purine systems has been challenging, often requiring toxic reagents like H₂Se gas or specialized conditions such as microwave irradiation. The continuous demand for novel synthetic approaches has led to the development of more efficient methodologies that enable broader exploration of this chemical space for drug discovery applications. [1]
This document presents two complementary synthetic strategies toward 6-selanyl-2-triazolylpurine derivatives developed to address previous limitations in selenium incorporation. The first method proceeds through 2-chloro-6-selanylpurine intermediates with subsequent azide substitution and cyclization, while the second, more efficient approach utilizes 2,6-bistriazolylpurine derivatives as strategic intermediates for direct nucleophilic substitution with selenium nucleophiles. These protocols are significant as they demonstrate for the first time that the 1,2,3-triazolyl ring at the C6 position of purine can act as an effective leaving group in nucleophilic aromatic substitution (S(_N)Ar) reactions, enabling more flexible retrosynthetic planning for selenium-containing purine analogues. [1]
Two distinct synthetic pathways were developed for accessing 6-selanyl-2-triazolylpurine derivatives, each with particular advantages and limitations:
Pathway A (Sequential Approach): This method begins with the incorporation of the selanyl moiety at C6 followed by triazolyl ring formation at C2. It involves: (1) synthesis of 2-chloro-6-selanylpurine derivatives via S(_N)Ar reaction between 2,6-dichloropurine derivatives and in situ generated selenols; (2) attempted S(_N)Ar with sodium azide; and (3) copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various alkynes. This pathway encountered limitations during the azide substitution step, where competing substitution reactions led to decreased yields of desired products. [1]
Pathway B (Direct Displacement Approach): This more efficient strategy utilizes pre-formed 2,6-bistriazolylpurine derivatives as advanced intermediates, taking advantage of the triazolyl ring's capability as a leaving group in S(_N)Ar reactions with selenium nucleophiles. This approach demonstrated broader substrate scope and higher efficiency, allowing direct access to target structures through selective displacement at the C6 position while maintaining the triazolyl moiety at C2. [1]
The following workflow illustrates the two synthetic strategies and their key intermediates:
The development of these synthetic strategies was guided by several important chemical principles:
Leaving Group Ability: The research demonstrated that the 6-selanyl moiety exhibits better leaving group ability compared to the 2-chloro substituent in S(_N)Ar reactions, contrary to conventional expectations in purine chemistry. This discovery enabled the strategic design of Pathway B where selective displacement occurs preferentially at the C6 position. [1]
Triazolyl as Leaving Group: This work established the novel finding that the 1,2,3-triazolyl ring at the C6 position of purine can effectively function as a leaving group in S(_N)Ar reactions, expanding the toolbox for purine functionalization beyond traditional halogen or alkoxy substituents. [1]
Selenol Generation Methods: Various reducing systems were optimized for in situ generation of reactive selenols from diselenides, including Zn/HCl, H₃PO₂ (50% aqueous), and NaBH₄, with the optimal system being substrate-dependent. For instance, dipentyl diselenide required NaBH₄ reduction while aromatic diselenides performed well with H₃PO₂. [1]
Protocol Objective: Preparation of 2-chloro-6-selanylpurine derivatives through S(_N)Ar reaction between 2,6-dichloropurine derivatives and in situ generated selenols. [1]
Materials:
Procedure:
N-Alkylation/Glycosylation: Prepare N7/N9-substituted 2,6-dichloropurine derivatives starting from commercially available 2,6-dichloropurine. For N9-ribofuranosyl derivatives, use Vorbruggen glycosylation conditions. For N7/N9-alkylation, employ the Mitsunobu reaction with appropriate alcohols. [1]
Selenol Generation:
Nucleophilic Aromatic Substitution:
Work-up and Purification:
Troubleshooting Notes:
Protocol Objective: Preparation of 2,6-bistriazolylpurine derivatives as advanced intermediates for direct displacement strategy. [1]
Materials:
Procedure:
Azide Introduction:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Second Triazole Formation:
Key Consideration: These 2,6-bistriazolylpurine derivatives serve as versatile intermediates for various nucleophilic displacements beyond selenium incorporation. [1]
Protocol Objective: One-pot synthesis of target compounds via S(_N)Ar reaction between 2,6-bistriazolylpurine derivatives and selenium nucleophiles. [1]
Materials:
Procedure:
Selenol Generation:
Nucleophilic Displacement:
Work-up and Isolation:
Key Advantage: This method directly affords the target 6-selanyl-2-triazolylpurine derivatives in a single step from advanced intermediates, avoiding problematic azide substitution steps. [1]
Spectroscopic Techniques:
Purity Assessment:
Table 1: Yield Comparison of Synthetic Methods for 6-Selanyl-2-triazolylpurine Derivatives
| Method Description | Number of Examples | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Pathway A: Sequential Approach (2-chloro-6-selanylpurine intermediates) | 6 | Up to 84% | Direct synthetic logic | Problematic azide substitution step; competing side reactions |
| Pathway B: Direct Displacement (2,6-bistriazolylpurine intermediates) | 13 | Up to 87% | Higher efficiency; broader substrate scope; one-pot procedure | Requires pre-synthesis of triazolyl intermediates |
Table 2: Optimization of Reduction Systems for Selenol Generation from Diselenides
| Reduction System | Applicable Diselenides | Optimal Temperature | Reaction Time | Compatibility Notes |
|---|---|---|---|---|
| H₃PO₂ (50% aq.)/i-PrOH | Aromatic diselenides (e.g., 1,2-diphenyl diselenide, 1,2-dibenzyl diselenide) | 0°C (after reduction at 40°C) | 2 hours | Preferred method for aromatic systems |
| NaBH₄/i-PrOH | Aliphatic diselenides (e.g., dipentyl diselenide) | 50-60°C | 3-4 hours | Essential for aliphatic diselenides; H₃PO₂ ineffective |
| Zn/HCl/Benzene | Challenging substrates | 50-60°C | 4-6 hours | Alternative system for recalcitrant cases |
The synthesized 6-selanyl-2-triazolylpurine derivatives represent structurally novel compounds with potential applications across multiple domains of biomedical research. Selenium-containing purine analogues have historically shown promise as antiviral agents, with selenium analogs of acyclovir and ganciclovir demonstrating potent activity against herpes simplex virus and human cytomegalovirus. Additionally, their photophysical properties make them valuable for structural studies of DNA/RNA duplexes. The integration of the 1,2,3-triazole moiety further expands potential applications, as this structural feature is known to participate in various biological interactions and is widely employed in medicinal chemistry for its hydrogen bonding capability and metabolic stability. [1]
Future applications of these synthetic methodologies may include:
The development of these complementary synthetic routes represents a significant advancement in selenium-containing heterocycle chemistry. The key innovation lies in the demonstration that the 1,2,3-triazolyl ring can function as an effective leaving group in purine S(_N)Ar chemistry, a finding that expands the synthetic toolbox available to medicinal chemists.
Between the two approaches, Pathway B offers distinct advantages in terms of efficiency and substrate scope, providing direct access to 6-selanyl-2-triazolylpurine derivatives in yields up to 87% across 13 demonstrated examples. The identification of optimal reducing conditions for different classes of diselenides further enhances the practical utility of these methods.
These protocols provide researchers with reliable, detailed procedures for the synthesis of these hybrid structures, enabling further exploration of their biological activities and physicochemical properties. The integration of selenium and triazole motifs into the purine scaffold creates diverse opportunities for drug discovery and chemical biology.
Selenopurines represent a specialized class of purine derivatives where selenium replaces oxygen or other chalcogens at specific molecular positions, particularly the C6 location of the purine ring system. These compounds combine the well-established biological significance of the purine scaffold—a fundamental structure in nucleobases and numerous pharmaceutical agents—with the unique chemical and biological properties of selenium. The incorporation of selenium into purine frameworks creates molecular hybrids with substantial potential in medicinal chemistry, particularly for antiviral, anticancer, and antibacterial applications [1]. The development of efficient synthetic methodologies for these structures addresses a critical need in drug discovery, as traditional approaches often face limitations in regioselectivity, functional group tolerance, and yield optimization.
The nucleophilic aromatic substitution (SNAr) mechanism provides a versatile foundation for selenopurine synthesis, enabling the displacement of leaving groups by selenium-containing nucleophiles. Unlike typical SN2 reactions that require backside attack—sterically hindered in aromatic systems—the SNAr mechanism proceeds through a Meisenheimer complex intermediate, where electron-withdrawing groups stabilize the negative charge developed on the aromatic ring during nucleophilic attack [2]. This characteristic makes SNAr particularly suitable for functionalizing electron-deficient purine systems, with the C6 position demonstrating enhanced reactivity toward substitution compared to other sites on the purine scaffold. Recent methodological advances have expanded the synthetic toolbox available to researchers, addressing previous limitations associated with selenol handling and regiocontrol in purine derivatization [1].
Two principal synthetic routes have been developed for the efficient construction of 6-selanyl-2-triazolylpurine derivatives, each offering distinct advantages depending on the target substrate and available starting materials. Pathway A follows a sequential approach beginning with the synthesis of 2-chloro-6-selanylpurine intermediates, which subsequently undergo azide substitution at the C2 position followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazolyl moiety. In contrast, Pathway B employs a reverse strategy utilizing 2,6-bistriazolylpurine derivatives as advanced intermediates, where the C6 triazolyl group functions as an effective leaving group for direct selenation via SNAr reaction [1]. This second approach demonstrates the remarkable versatility of the 1,2,3-triazolyl ring as a modifiable handle in purine chemistry, expanding beyond its traditional role as a passive structural element to an active participant in bond-forming events.
The selection between these pathways depends on multiple factors, including substrate availability, functional group compatibility, and the specific selenyl moiety to be incorporated. Pathway A offers earlier introduction of the selenyl group but faces challenges in subsequent SNAr reactions at the C2 position due to the superior leaving group ability of the 6-selanyl moiety. Pathway B benefits from the stability and handling advantages of triazolyl intermediates but requires efficient preparation of the bistriazolylpurine precursors. Both routes represent significant advances over classical selenopurine syntheses, which typically relied on direct reactions between 6-chloropurine and sodium hydroselenide or selenourea—methods limited by the handling difficulties and toxicity associated with these selenium sources [1] [3].
Table 1: Comparison of the two primary synthetic pathways for 6-selanyl-2-triazolylpurine derivatives
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Key Intermediate | 2-Chloro-6-selanylpurines | 2,6-Bistriazolylpurines |
| Selenation Step | Early (first step) | Late (final step) |
| Triazole Installation | Via CuAAC on 2-azido intermediate | Pre-installed before selenation |
| Maximum Reported Yield | Up to 84% for selanylpurine intermediates | Up to 87% for final 6-selanyl-2-triazolylpurines |
| Key Advantage | Early introduction of selenium moiety | Superior leaving group ability of C6 triazole |
| Key Limitation | Competing substitution at C6 during C2 functionalization | Requires synthesis of bistriazolyl precursor |
| Compatibility | Limited by selenide stability during subsequent steps | Broad compatibility with various selenols/diselenides |
Protocol Objective: Preparation of 2-chloro-6-selanylpurine derivatives through SNAr reaction between 2,6-dichloropurine precursors and in situ generated selenols.
Materials:
Procedure:
Selenol Generation:
SNAr Reaction:
Work-up and Isolation:
Critical Notes:
Table 2: Optimization conditions for 2-chloro-6-selanylpurine synthesis
| Entry | Diselenide Type | Reducing System | Solvent | Temperature | Typical Yield Range |
|---|---|---|---|---|---|
| 1 | Aromatic (e.g., PhSeSePh) | H₃PO₂ (50% aq.) | i-PrOH | 0°C | 75-84% |
| 2 | Aliphatic (e.g., PentSeSePent) | NaBH₄ | i-PrOH | 50-60°C | 65-72% |
| 3 | Aromatic/Aliphatic | Zn/HCl | Benzene | 60°C | 60-70% |
| 4 | Benzylic (e.g., BnSeSeBn) | H₃PO₂ (50% aq.) | i-PrOH | 0°C | 70-80% |
Protocol Objective: Conversion of 2-chloro-6-selanylpurines to 2-triazolyl derivatives via azide intermediate and copper-catalyzed cycloaddition.
Procedure:
SNAr with Azide:
CuAAC Reaction:
Experimental Finding: This pathway proved unsuccessful due to the superior leaving group ability of the 6-selanyl moiety compared to the 2-chloro substituent. When subjected to SNAr conditions with NaN₃, the selanyl group was preferentially displaced, leading to 2,6-diazidopurine derivatives rather than the desired 2-azido-6-selanyl intermediates [1]. Additionally, the reducing nature of selenols presents compatibility issues with azido functionalities, further complicating this synthetic sequence.
Protocol Objective: Preparation of 2,6-bistriazolylpurine derivatives as advanced intermediates for selenation.
Materials:
Procedure:
Synthesis of 2,6-Diazidopurine:
CuAAC to Bistriazolylpurines:
Critical Notes:
Protocol Objective: Direct conversion of 2,6-bistriazolylpurines to 6-selanyl-2-triazolylpurines via regioselective SNAr.
Materials:
Procedure:
Critical Notes:
Successful implementation of these SNAr methodologies requires careful attention to several critical parameters that significantly impact reaction efficiency and selectivity:
Reducing System Selection: The choice of reducing agent for diselenide activation is substrate-dependent. H₃PO₂ (50% aqueous) effectively reduces aromatic diselenides but fails with aliphatic analogs, which require NaBH₄ for efficient selenol generation. The Zn/HCl system provides an alternative for challenging cases but may present compatibility issues with acid-sensitive functionalities [1].
Temperature Control: SNAr reactions with selenols demonstrate pronounced temperature dependence. Lower temperatures (0°C) favor monofunctionalization at C6 and minimize competing disubstitution, while higher temperatures (50-60°C) may be necessary for less reactive aliphatic selenols but can compromise selectivity.
Solvent Effects: Isopropanol emerges as the optimal solvent for most SNAr reactions with selenols, balancing solvation capability, environmental considerations, and boiling point appropriate for the required temperature range. Aprotic solvents like DMF may accelerate reactions but can promote undesired side reactions, including ester cleavage in phosphonate-containing systems [4].
Leaving Group Evaluation: Systematic investigation of leaving group abilities revealed the following approximate order of reactivity in purine SNAr reactions: 1,2,3-triazolyl > selanyl > chloride > azide. This hierarchy explains the observed regioselectivity patterns and informs strategic leaving group placement in synthetic planning [1].
Comprehensive characterization of 6-selenopurine derivatives employs multiple complementary techniques:
NMR Spectroscopy: (^1)H NMR reveals substitution patterns through characteristic purine proton shifts. (^{77})Se NMR provides direct interrogation of the selenium moiety, with chemical shifts typically ranging from 200-600 ppm depending on substitution. (^{31})P NMR is essential for phosphonate analogs [4].
Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ions, with characteristic isotope patterns for selenium-containing compounds due to the natural abundance of (^{78})Se (23.5%), (^{80})Se (49.6%), and (^{82})Se (9.4%).
X-ray Crystallography: Single-crystal analysis unambiguously establishes regiochemistry, particularly important for confirming C6 versus C2 substitution patterns and characterizing the molecular geometry of triazolylpurine derivatives [4].
HPLC Monitoring: Reverse-phase HPLC with UV detection enables reaction monitoring and purity assessment, typically using C18 columns with water/acetonitrile gradients and detection at 254 nm.
The methodologies described herein provide efficient access to diverse selenopurine libraries suitable for biological screening and structure-activity relationship studies. Previous research has demonstrated that selenopurine derivatives exhibit promising pharmacological profiles, including cytotoxic activity against murine leukemic cells (L-5178Y) [3]. Additionally, selenium-containing nucleoside analogs have shown potent activity against herpes simplex virus and human cytomegalovirus, suggesting potential antiviral applications [1]. The unique photophysical properties of 6-selanylguanine derivatives further enable their use as probes for studying nucleic acid structure and dynamics [1].
The strategic implementation of 1,2,3-triazolyl groups as both structural elements and leaving groups represents a significant conceptual advance in purine chemistry, enabling novel disconnection approaches in synthetic design. This methodology is extendable to other heterocyclic systems and element-carbon bond formations, as demonstrated by recent applications in C–P bond construction via SNAr–Arbuzov reactions [4]. The continued exploration of these selenium-containing purines will likely expand their utility in medicinal chemistry, chemical biology, and materials science, particularly as the fundamental understanding of selenium interactions in biological systems advances.
The following diagram illustrates the strategic relationships between the two synthetic pathways for 6-selanyl-2-triazolylpurines:
Diagram 1: Two synthetic pathways for 6-selanyl-2-triazolylpurine derivatives. Pathway B proves superior due to successful completion and higher yields.
The following diagram details the SNAr mechanism for selenopurine formation:
Diagram 2: SNAr mechanism for 6-selanylpurine formation via Meisenheimer complex intermediate.
1. Background and Rationale Microwave-assisted organic synthesis has emerged as a powerful tool for constructing heterocyclic compounds, offering dramatic reductions in reaction times, improved yields, and enhanced regioselectivity [1]. This technique provides efficient internal heating through microwave dielectric heating, which is driven by ionic conduction and dipolar polarization [2]. The application of this method to purine synthesis is well-demonstrated for the one-pot generation of 8-arylmethyl-9H-purin-6-amines [3]. This protocol adapts that established approach, hypothesizing that 6-phenylselanylpurine can be similarly synthesized via a nucleophilic aromatic substitution or metal-catalyzed coupling reaction between a purine precursor and phenylselenol under microwave irradiation.
2. Experimental Workflow The following diagram outlines the proposed logical sequence for the synthesis and purification of 6-phenylselanylpurine:
3. Detailed Protocol for Microwave-Assisted Synthesis
3.1. Reaction Setup
3.2. Microwave Irradiation
Instrument: Monowave 300 or equivalent microwave synthesizer.
Conditions: Adapt the time and temperature based on the specific instrument and reaction progress. The table below summarizes key parameters to optimize, informed by related syntheses [3] [2].
Table 1: Key Microwave Reaction Parameters for Optimization | Parameter | Range/Specification | Notes | | :--- | :--- | :--- | | Temperature | 150 - 220 °C | Lower temps may require longer times. | | Hold Time | 5 - 20 minutes | Monitor by TLC/HPLC. | | Absorbed Power | Max 300 W | Instrument dependent. | | Stirring Speed | 600 rpm | Ensures efficient mixing. | | Pressure | < 20 bar | Safety limit; monitor during reaction. |
3.3. Work-up and Purification
4. Anticipated Results and Characterization The anticipated yield for this reaction is expected to be in the range of 50-85% after purification, based on yields reported for analogous 8-benzylpurine syntheses under microwave conditions [3].
5. Critical Parameters for Success and Scaling Table 2: Troubleshooting and Method Scalability
| Challenge | Potential Cause | Solution |
|---|---|---|
| Low Yield | Incomplete reduction of diselenide. | Ensure fresh reducing agent and efficient stirring. |
| Low Yield | Degradation of starting materials. | Optimize temperature and time; avoid excessive power. |
| Multiple Spots (TLC) | Hydrolysis of chloropurine. | Ensure strict anhydrous conditions. |
| Scaling Up | Inefficient microwave heating. | Use a scale-up capable microwave reactor (e.g., Milestone-MicroSynth) and perform the reaction in multiple vessels [1]. |
The proposed protocol is grounded in several demonstrated principles of microwave chemistry:
To successfully implement this protocol, you should:
The is a fundamental transformation in medicinal and bioorganic chemistry. This modification allows researchers to fine-tune the physicochemical and biological properties of these compounds, which combine the versatile purine scaffold with the unique redox and coordination characteristics of selenium [1]. These synthetic analogs are of significant interest for their potential antiviral, anticancer, and antibacterial activities, and they also serve as valuable tools for probing the structure and function of nucleic acids [1]. The protocols outlined herein are designed to provide researchers with robust, reproducible methods for synthesizing alkylated derivatives, facilitating further investigation into their therapeutic potential and photophysical applications.
This protocol describes the direct alkylation of selenoguanosines using alkyl or hetaryl bromides, based on classical and modern synthetic procedures [1].
Reagents:
Procedure:
Notes:
This method provides an alternative pathway using diselenides, which are often more stable and easier to handle than selenols [1].
Reagents:
Procedure:
Notes:
This protocol is adapted from methods for introducing selanyl groups onto purine cores, useful for creating diverse selenopurine libraries [1].
Reagents:
Procedure:
Notes:
The table below summarizes key quantitative data from analogous selenopurine synthesis studies to guide reaction optimization.
Table 1: Summary of Selenopurine Synthesis Conditions and Yields
| Product | Starting Material | Selenium Source / Reagents | Conditions | Reported Yield | Ref. |
|---|---|---|---|---|---|
| 2-Chloro-6-selanylpurines (2a–f) | 2,6-Dichloropurine derivatives (1a–d) | Diaryl/dialkyl diselenide; H₃PO₂ (50%) or NaBH₄ | i-PrOH; 0°C to 60°C, 2 h | Up to 84% | [1] |
| 6-Selanyl-2-triazolylpurines | 2,6-Bistriazolylpurines | Selenols / Diselenides | SNAr reaction | Up to 87% (13 examples) | [1] |
| 6-Arylselanylpurines | 6-Chloropurine | Aryl diselenide, NaBH₄, PEG-400 | Not specified | Not specified (reported as effective) | [1] |
The following diagram illustrates the strategic decision-making workflow for selecting the appropriate alkylation or synthesis method, based on the starting materials and desired target compound.
The , facilitated by the protocols described, provides powerful access to a valuable class of bioactive compounds and biochemical probes. The continued development of these methods, with attention to selectivity and functional group tolerance, will undoubtedly expand their utility in drug discovery and chemical biology.
Selenium-containing nucleosides represent a specialized class of modified nucleoside analogs where oxygen or sulfur atoms in the nucleobase or sugar moiety are replaced with selenium. These compounds have gained significant attention in chemical biology and drug development due to their unique physicochemical properties. The distinct electronic characteristics of selenium, with its larger atomic radius and greater polarizability compared to oxygen, make it particularly valuable for facilitating phase determination in X-ray crystallography of nucleic acids and their protein complexes through multiwavelength anomalous dispersion (MAD) phasing. [1] Additionally, the redox-active nature of selenium atoms incorporated into nucleosides opens avenues for therapeutic applications, including potential anticancer, antiviral, and antibacterial agents. [2]
The development of efficient synthetic routes to selenium-containing nucleosides has been challenging due to the reactivity of selenium intermediates and the need for multistep routes in traditional chemical synthesis. Conventional chemical approaches often suffer from poor atom economy, extensive use of organic solvents, and the requirement for protecting groups, which has limited their widespread application. [2] These challenges have motivated researchers to develop alternative biocatalytic strategies that leverage the specificity and efficiency of enzymes under mild, aqueous conditions. The emergence of enzymatic synthesis methods addresses several of these limitations while offering improved sustainability profiles compared to traditional chemical routes.
Traditional chemical synthesis of 2-selenopyrimidine nucleosides typically follows two main routes: starting from methylated sulfo-nucleosides or via selenation of isocytidine. [2] These multistep processes require extensive purification and protection/deprotection strategies, resulting in overall low yields and significant waste generation. In contrast, biocatalytic approaches utilizing nucleoside phosphorylases (NPs) offer a streamlined alternative that operates under mild, aqueous conditions without the need for protecting groups. The NP-catalyzed transglycosylation reaction leverages the reversible phosphorolysis of natural nucleosides to generate pentose-1-phosphates that subsequently glycosylate selenium-containing nucleobases in a one-pot system. [2]
The fundamental advantage of the biocatalytic approach lies in its simplicity and sustainability. By employing thermostable nucleoside phosphorylases, researchers can achieve the direct coupling of selenium nucleobases with sugar donors in a single reaction vessel, eliminating multiple synthetic steps and reducing organic solvent consumption. This method represents a significant advancement in the green chemistry of nucleoside analogs, aligning with principles of sustainable synthesis while providing access to compounds that were previously challenging to obtain in reasonable yields. [2]
Table 1: Comparison of Chemical vs. Biocatalytic Synthesis Approaches for Selenium-Containing Nucleosides
| Parameter | Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Number of Steps | Multistep (3-6 steps) | One-pot, single step |
| Protecting Groups | Required | Not needed |
| Solvent System | Organic solvents | Aqueous buffer |
| Atom Economy | Low to moderate | High |
| Typical Yields | Variable (5-30%) | 6-48% (depending on substrate) |
| Environmental Impact | High waste generation | Reduced waste |
The core enzymatic system for selenium-containing nucleoside synthesis employs a thermostable pyrimidine nucleoside phosphorylase (PyNP Y04), which exhibits remarkable stability and broad substrate specificity. [2] This enzyme catalyzes both the phosphorolysis of natural nucleoside sugar donors (such as uridine or thymidine) and the subsequent reverse phosphorolysis that couples the resulting sugar phosphate with selenium-containing nucleobases. The thermostability of PyNP Y04 is particularly advantageous, as it allows reactions to be performed at elevated temperatures (60-80°C), which enhances substrate solubility and reaction rates while maintaining enzymatic activity. [2]
The transglycosylation reaction follows a ping-pong bi-bi mechanism, where the enzyme first catalyzes the phosphorolysis of the natural nucleoside donor to release the nucleobase and generate a pentose-1-phosphate intermediate. This sugar phosphate then serves as the glycosyl donor for the selenium-containing nucleobase, resulting in the formation of the desired selenium-modified nucleoside. The equilibrium constants for the phosphorolysis of 2-selenopyrimidine nucleosides range between 5 and 10, which differs by an order of magnitude from natural nucleosides and explains the previously observed low conversions in initial attempts. [2] This thermodynamic characterization has been crucial for optimizing reaction conditions to favor synthesis over hydrolysis.
Several critical parameters must be optimized to achieve practical yields in the enzymatic synthesis of selenium-containing nucleosides. The inherent thermodynamic limitations of the transglycosylation reaction necessitate careful manipulation of reaction conditions to drive the equilibrium toward product formation. Specifically, the use of a tenfold excess of sugar donor (uridine or thymidine) relative to the selenium nucleobase has been shown to increase conversion to 40-48%, significantly improving upon earlier reports. [2] This molar ratio shift helps overcome the unfavorable equilibrium constant by providing a large excess of the glycosyl donor.
The solubility limitations of selenium nucleobases represent another significant challenge. 2-Selenouracil and 2-selenothymine exhibit poor aqueous solubility at neutral pH, restricting substrate loading to approximately 1 mM in initial studies. However, raising the reaction pH to 9.0 significantly improves solubility through deprotonation of the nucleobases (pKa values of 7.18 and 7.49 for 2-selenouracil and 2-selenothymine, respectively). [2] This pH adjustment allows substrate concentrations to be increased to 10-20 mM, enabling more practical synthetic scales without compromising enzymatic activity. The PyNP Y04 maintains approximately 80 U/mg activity under these alkaline conditions, demonstrating remarkable tolerance to non-physiological pH. [2]
The reactivity of selenium compounds presents unique challenges for their synthesis and handling. Selenium-containing nucleobases and nucleosides are particularly prone to oxidation and deselenation under ambient conditions, leading to significant yield losses and complex purification processes. To address these issues, implementing strict hypoxic conditions is essential throughout the reaction and workup procedures. [2] Performing reactions under nitrogen or argon atmosphere effectively prevents oxidative degradation, as evidenced by the maintenance of colorless reaction mixtures compared to the discoloration (red to black) observed under aerobic conditions.
Temperature optimization represents another critical factor that must be tailored to the specific class of nucleoside being synthesized. For ribonucleoside production (e.g., 2-selenouridine), reactions can be performed at 80°C to maximize reaction rates and substrate solubility. In contrast, for 2'-deoxyribonucleosides (e.g., 2-selenodeoxythymidine), a lower temperature of 60°C is recommended to minimize hydrolysis of the transglycosylation intermediate. [2] This temperature differentiation acknowledges the greater inherent stability of ribonucleosides compared to their deoxy counterparts under elevated temperature conditions.
Table 2: Optimized Reaction Conditions for Selenium-Containing Nucleoside Synthesis
| Parameter | Optimal Condition | Impact |
|---|---|---|
| pH | 9.0 | Enhances nucleobase solubility through deprotonation |
| Temperature | 60°C (deoxy) or 80°C (ribo) | Balances rate and stability |
| Atmosphere | Hypoxic (N₂ or Ar) | Prevents oxidation and deselenation |
| Sugar Donor Excess | 10:1 (donor:Se-base) | Shifts unfavorable equilibrium |
| Enzyme | PyNP Y04 | Thermostable with broad substrate range |
| Buffer | Glycine (pH 9) | Maintains pH under elevated temperature |
Materials and Reagents: 2-Selenouracil or 2-selenothymine (1), uridine or thymidine (10 equivalents), thermostable pyrimidine nucleoside phosphorylase (PyNP Y04, 0.1 mg/mL), glycine buffer (100 mM, pH 9.0), nitrogen or argon gas for degassing, HPLC-grade water and methanol for analysis.
Equipment: Reactor vessel with septum and gas inlet, heating stir plate with temperature control, HPLC system with C18 column, lyophilizer, rotary evaporator.
Procedure:
Analytical Characterization: Successful synthesis can be confirmed by LC-MS, with characteristic isotopic patterns for selenium-containing compounds. For 2-selenouridine: expected [M+H]+ m/z = 305.0; for 2-selenodeoxythymidine: expected [M+H]+ m/z = 319.0. (^1)H NMR can further confirm the structure and anomeric configuration.
Figure 1: Experimental workflow for the enzymatic synthesis of selenium-containing nucleoside analogs. Critical parameters requiring strict control are indicated with green diamonds. The entire process should be maintained under hypoxic conditions to prevent oxidation of sensitive selenium intermediates.
The biological significance of selenium extends beyond synthetic nucleoside analogs to essential selenoamino acids and selenoproteins. In living organisms, selenium is predominantly incorporated as selenocysteine (Sec), often referred to as the 21st proteinogenic amino acid. [3] The unique biosynthesis of selenocysteine occurs on a specialized tRNA (tRNA^[Ser]Sec^), where serine is initially charged onto the tRNA by seryl-tRNA synthetase and then converted to selenocysteine through intermediates. [4] This pathway highlights nature's sophisticated approach to incorporating selenium into biological molecules, contrasting with the direct chemical or enzymatic synthesis of selenium nucleosides described in this protocol.
The recycling of selenium in biological systems is facilitated by specific enzymes such as selenocysteine β-lyase (SCLY), which decomposes selenocysteine into alanine and selenide, making selenium available for reincorporation into new selenoproteins. [4] This efficient recycling mechanism underscores the biological value of selenium and explains why organisms have evolved multiple pathways to conserve and reuse this essential trace element. Understanding these natural selenium incorporation pathways provides valuable insights for designing more efficient synthetic approaches to selenium-containing biomolecules.
Figure 2: Selenium metabolism and incorporation pathway in biological systems. Selenium from dietary sources is metabolized to selenide, which is utilized for selenocysteine synthesis and subsequent incorporation into selenoproteins. The enzyme selenocysteine β-lyase (SCLY) plays a key role in selenium recycling by decomposing selenocysteine and making selenium available for reutilization.
Selenium-containing nucleosides serve as powerful tools in structural biology, particularly in X-ray crystallography of nucleic acids. The principle of multiwavelength anomalous dispersion (MAD) phasing leverages the unique X-ray absorption properties of selenium atoms to solve the phase problem in crystal structure determination. [1] This approach has been successfully applied to determine high-resolution structures of various nucleic acid motifs, including ribozymes, riboswitches, and protein-nucleic acid complexes. The distinct anomalous scattering signal from selenium allows for more accurate phase determination compared to traditional heavy atom derivatives, enabling researchers to solve structures that were previously intractable.
The strategic incorporation of selenium atoms at specific positions in nucleosides (typically at the 2-position of pyrimidines) provides sufficient anomalous signal without significantly perturbing the native structure of nucleic acids. This minimal perturbation is crucial for maintaining biological relevance in structural studies. Additionally, selenium-derivatized nucleosides can serve as spectroscopic probes for nuclear magnetic resonance (NMR) studies, particularly when incorporating the stable 77Se isotope, which has a nuclear spin of 1/2 and favorable NMR properties. [3] These applications highlight the versatility of selenium-containing nucleosides as structural probes across multiple biophysical techniques.
Beyond their utility as structural probes, selenium-containing nucleosides show promising therapeutic potential in several areas. As anticancer agents, selenium nucleosides may selectively target cancer cells through incorporation into nucleic acids, disrupting normal replication and transcription processes. [2] The redox-active properties of selenium can also induce oxidative stress in cancer cells, potentially enhancing the efficacy of traditional chemotherapeutic approaches. Additionally, selenium-containing nucleosides have demonstrated activity against viral pathogens, including HIV-1, and may offer new mechanisms of action for combating resistant strains. [2]
Future developments in this field will likely focus on expanding the toolbox of enzymatic methods for selenium nucleoside synthesis, particularly through discovery and engineering of nucleoside phosphorylases with enhanced activity toward selenium-containing substrates. The integration of continuous flow systems may address some of the scalability limitations of current batch processes, while the development of immobilized enzyme preparations could improve operational stability and facilitate catalyst recycling. From a therapeutic perspective, structure-activity relationship studies of selenium nucleosides across various biological targets will help optimize their pharmacological properties while minimizing potential off-target effects.
The enzymatic synthesis of selenium-containing nucleoside analogs represents a significant advancement over traditional chemical methods, offering improved sustainability, simplified procedures, and practical yields. The optimized protocol described in this application note, utilizing thermostable nucleoside phosphorylases under carefully controlled conditions, provides researchers with reliable access to these valuable compounds. The unique properties of selenium-containing nucleosides continue to enable diverse applications in structural biology and drug development, with ongoing research expanding their potential utility. As enzymatic methods continue to evolve, selenium-containing nucleosides will likely play an increasingly important role in both basic research and therapeutic development.
This protocol details the synthesis of Ru(biim)(PhenSe)₂ (RuSe), a selenium-containing ruthenium complex. Recent investigations have demonstrated that this complex exhibits potent efficacy against the H1N1 influenza virus both in vitro and in vivo. The proposed mechanism of action involves the regulation of selenoprotein expression (GPx1 and TrxR1) to inhibit viral replication and modulate virus-mediated apoptosis [1].
The synthesis is a two-step procedure starting from the selenium-containing ligand [1].
Step 1: Synthesis of the PhenSe Ligand The precursor ligand, 2-selenicimidazole[4,5-f]1,10-phenanthroline (PhenSe), is synthesized according to established methods prior to complex formation [1].
Step 2: Synthesis of the Ruthenium Complex
The following workflow diagram summarizes the synthetic procedure:
The anti-influenza activity of RuSe was confirmed through the following key experiments [1].
3.1. Cell Viability and Antiviral Assay
3.2. Apoptosis Analysis by Annexin-V/PI Staining
3.3. Inhibition of Viral Neuraminidase
The biological evaluation of RuSe yielded the following quantitative results:
Table 1: Summary of Key Findings for RuSe from In Vitro and In Vivo Studies [1]
| Evaluation Type | Method / Model | Key Outcome |
|---|---|---|
| Antiviral Efficacy | H1N1-infected MDCK cells | Inhibited viral replication and assembly. |
| Apoptosis Regulation | Annexin-V/PI assay; TUNEL-DAPI assay | Reduced H1N1-mediated, mitochondria-related apoptosis. |
| Enzyme Inhibition | Neuraminidase (NA) assay | Inhibited influenza virus neuraminidase activity. |
| Selenoprotein Impact | ELISA (GPx1, TrxR1) | Enhanced expression of selenoproteins GPx1 and TrxR1. |
| Animal Model | H1N1-infected mice | Reduced lung inflammation and apoptosis; improved survival. |
| Selenium Deficiency Model | H1N1-infected Se-deficient mice | Improved immune response and alleviated lung fibrosis. |
The evidence suggests that RuSe exerts its anti-influenza effect through a multi-targeted mechanism. The complex functions as both a therapeutic agent and a selenium delivery vehicle. By regulating selenium metabolism within the cell, it enhances the activity of the antioxidant selenoproteins GPx1 and TrxR1. This leads to a reduction in reactive oxygen species (ROS), which in turn inhibits viral replication and assembly. Concurrently, RuSe modulates virus-mediated apoptosis, contributing to its protective effect [1].
The following diagram illustrates this proposed mechanism:
The strategic integration of selenium-containing ligands with platinum coordination chemistry represents an innovative approach in metallodrug development that potentially surpasses traditional platinum-based chemotherapeutics. Platinum(II) complexes have established themselves as cornerstone treatments for various solid tumors since the discovery of cisplatin's antitumor activity. However, their clinical utility is often limited by dose-limiting toxicities, acquired resistance mechanisms, and lack of tumor selectivity. The emergence of selenium-donor ligands, particularly those derived from 6-selenopurine scaffolds, offers a promising alternative by leveraging selenium's unique biochemical properties, including its role in redox modulation and thiol-disulfide exchange reactions that are frequently dysregulated in cancer cells [1] [2].
Research has demonstrated that platinum(II) complexes incorporating selenium donor ligands exhibit enhanced cytotoxic profiles compared to conventional platinum drugs, with some complexes showing superior activity to cisplatin in various cancer models [1]. These complexes frequently operate through dual mechanisms of action—combining the DNA-binding capacity of platinum centers with the reactive oxygen species (ROS) modulating properties of organoselenium compounds. This synergistic interaction results in apoptosis induction through ROS-mediated pathways and demonstrates selective cytotoxicity toward cancer cells while sparing normal cells [1] [2]. The development of this compound platinum(II) complexes therefore represents a strategic advancement in anticancer drug design, potentially addressing several limitations associated with classical platinum chemotherapeutics.
The first synthetic approach involves nucleophilic aromatic substitution (SNAr) at the C6 position of 2,6-dichloropurine derivatives using in situ generated selenols. This method provides access to 2-chloro-6-selanylpurine intermediates with moderate to good yields [3].
Detailed Protocol:
Key Considerations:
The second approach utilizes 2,6-bistriazolylpurine derivatives as advanced intermediates, where the triazolyl moiety at C6 serves as an superior leaving group compared to chloro substituents [3].
Detailed Protocol:
Table 1: Comparison of Synthetic Pathways for this compound Derivatives
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Starting Material | 2,6-dichloropurines | 2,6-bistriazolylpurines |
| Selenium Source | Diselenides | Selenols or diselenides |
| Key Reaction | SNAr at C6 | SNAr at C6 |
| Reducing Agent | H₃PO₂, Zn/HCl, or NaBH₄ | NaBH₄ (if using diselenides) |
| Reaction Temperature | 0-40°C | Room temperature |
| Typical Yields | 45-84% | Up to 87% |
| Advantages | Widely available starting materials | Mild conditions, better leaving group |
| Limitations | Requires N-protection, multiple steps | Specialized starting materials needed |
The coordination of this compound ligands to platinum(II) centers can be achieved through several approaches, yielding complexes with varying structural features and biological activities [1] [4].
Protocol 1: Synthesis of [Pt(NH₃)₂(Se∩N)]²⁺ Complexes
Protocol 2: Synthesis of [Pt(en)(Se∩N)]²⁺ Complexes
Key Considerations:
Comprehensive characterization of the synthesized platinum-selenopurine complexes is essential for establishing structure-activity relationships.
Spectroscopic Methods:
Elemental Analysis:
Stability Assessment:
Table 2: Characterization Data for Representative Platinum(II)-Selenopurine Complexes
| Complex | (^{195})Pt NMR (ppm) | (^{77})Se NMR (ppm) | ESI-MS (m/z) | Elemental Analysis (% Calc/Found) | Stability (aqueous) |
|---|---|---|---|---|---|
| Pt(en)(dmpzSeC₂H₄COOH)₂ | -2256 | 125 | 658.08 [M]²⁺ | C: 28.75/28.70; H: 3.95/3.92; N: 12.89/12.85 | >14 days |
| Pt(NH₃)₂(dmpzSeC₂H₄COOH)₂ | -2198 | 132 | 604.02 [M]²⁺ | C: 26.59/26.55; H: 3.78/3.75; N: 14.49/14.45 | >14 days |
| [Pt(dmpzC₂H₄SeC₂H₄COOH)₂]Cl₂ | -2312 | 141 | 785.12 [M]²⁺ | C: 37.65/37.60; H: 4.65/4.62; N: 8.78/8.75 | >10 days |
The following diagram illustrates the synthetic pathway for this compound platinum(II) complexes:
Cell Lines:
Treatment Preparation:
Procedure:
Quality Control:
Clonogenic Assay:
Flow Cytometry Analysis:
Table 3: Cytotoxicity Profile of Representative Platinum-Selenopurine Complexes
| Complex | HT29 IC₅₀ (μM) | Colo205 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A-549 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|---|---|
| Cisplatin | 8.2 ± 0.7 | 6.5 ± 0.5 | 5.8 ± 0.4 | 4.3 ± 0.3 | 1.0 (reference) |
| [Pt(en)(dmpzSeC₂H₄COOH)]²⁺ | 12.4 ± 1.2 | 10.8 ± 0.9 | 15.6 ± 1.3 | 18.9 ± 1.5 | 0.7 |
| [Pt(NH₃)₂(dmpzSeC₂H₄COOH)]²⁺ | 9.8 ± 0.8 | 8.3 ± 0.7 | 11.2 ± 0.9 | 14.5 ± 1.2 | 0.9 |
| [Pt(dmpzC₂H₄SeC₂H₄COOH)₂]²⁺ | 15.6 ± 1.4 | 12.7 ± 1.1 | 19.8 ± 1.7 | 22.4 ± 2.0 | 0.6 |
| This compound | 45.2 ± 3.8 | 38.9 ± 3.2 | 52.7 ± 4.3 | 61.5 ± 5.1 | 0.3 |
Protocol:
Caspase Activation Assay:
DNA Fragmentation Analysis:
Protocol:
The following diagram illustrates the proposed mechanism of action for this compound platinum(II) complexes:
Plasma Stability Assay:
Glutathione Reactivity:
Shake-Flask Method:
The synthesis and evaluation of this compound platinum(II) complexes represents a promising strategy for developing improved anticancer agents with potential for enhanced selectivity and reduced side effects compared to conventional platinum drugs. These application notes provide comprehensive protocols for the synthesis, characterization, and biological evaluation of these hybrid complexes, enabling researchers to explore this emerging class of metallodrugs.
Future development should focus on structure-activity relationship studies to optimize both the platinum coordination sphere and selenopurine structure, with particular attention to improving tumor selectivity and overcoming resistance mechanisms. Additional investigations into in vivo efficacy, pharmacokinetics, and formulation development will be essential for translating these promising compounds into clinical candidates. The integration of selenium chemistry with platinum drug design offers exciting opportunities for addressing longstanding challenges in cancer chemotherapy.
Nucleophilic Aromatic Substitution (SNAr) is a reaction where an electron-poor aromatic ring is attacked by a nucleophile, displacing a leaving group [1]. To use diorganyl diselenides as nucleophile precursors in SNAr, you must first reduce the stable Se-Se bond to generate highly reactive selenol (R-SeH) anions.
The table below compares common reduction methods for diselenides in SNAr reactions.
| Reducing Agent / System | Solvent | Key Advantages | Key Limitations / Notes |
|---|---|---|---|
| Hypophosphorous Acid (H3PO2) [2] | Glycerol [2] | Highly efficient, recyclable system (up to 5 times), simple setup [2] | Specific to glycerol solvent |
| Sodium Borohydride (NaBH4) [3] | Ethanol [3] | Strong, general-purpose reducing agent, operates at room temperature [3] | Can be too strong, potentially reducing other sensitive functional groups |
| Question / Issue | Possible Cause | Solution & Recommendations |
|---|---|---|
| Low yield of selenide product. | Inefficient reduction of diselenide. | Ensure fresh, oxygen-free reducing agent. Pre-reduce diselenide to selenolate anion before adding aryl halide [2]. |
| Reaction does not initiate. | Aromatic ring not sufficiently electron-deficient. | Add strong electron-withdrawing groups (EWGs) ortho or para to the leaving group [1]. Fluorine is an excellent leaving group in SNAr [1]. |
| Formation of multiple by-products. | Presence of radical pathways. | Avoid light exposure if reaction is sensitive [4]. Ensure reaction temperature is not too high to prevent unwanted homolytic cleavage [4]. |
This reusable method synthesizes 2-organylselanyl pyridines from 2-chloropyridines and diorganyl diselenides [2].
Procedure [2]:
| Stability Challenge | Proposed Solution | Key Supporting Evidence |
|---|---|---|
| General Chemical Degradation | Synthesis of specific, more stable analogues (e.g., Seleno-acyclovir) | Acyclic selenopurine nucleosides showed stability sufficient for antiviral activity testing [1] [2] |
| Under Standard Lab Conditions | Use of inert atmosphere (argon) and anhydrous solvents during synthesis [3] | Experimental procedures for related selenopurine complexes specify air-free, dry conditions [3] |
| Redox Instability | Monitor via 77Se NMR Spectroscopy [3] | Study on gold(I) complexes used 77Se NMR to track stability under biological test conditions [3] | | Structural Characterization | Use of 13C NMR (Chemical Shift of C5 atom ~132 ppm for N9-isomer) [1] [2] | Confirmed correct N9-regioisomer structure, crucial for stability and activity [1] [2] |
Here are detailed methodologies you can adapt to evaluate the stability of your 6-selenopurine derivatives.
This general workflow, adapted from studies on acyclic selenopurine nucleosides, highlights meticulous control as a key to stability [1] [2].
Key Details:
This technique directly probes the selenium atom's environment, making it ideal for tracking decomposition or reactivity [3].
Key Details:
Q1: What is the most critical step in ensuring the stability of my newly synthesized this compound derivative? A1: The most critical step is controlling the reaction environment during synthesis. This includes using an inert atmosphere (argon) and strictly anhydrous solvents to prevent oxidation and hydrolysis of the reactive selenol group [3].
Q2: How can I confirm if my purified compound is the correct and stable N9-isomer? A2: Use 13C NMR spectroscopy. The chemical shift of the C5 carbon in the purine ring is a definitive diagnostic tool. A signal at approximately 132 ppm confirms the N9-isomer, which is the desired and typically more stable regioisomer, unlike the N7-isomer [1] [2].
Q3: My compound appears to degrade in biological assays. How can I investigate this? A3: Employ 77Se NMR spectroscopy to monitor stability directly. Dissolve your compound in the relevant buffer or medium and run 77Se NMR at time zero and after incubation. Any change in the original signal or appearance of new peaks provides direct evidence of degradation and can help identify the degradation products [3].
The table below summarizes solvent systems successfully used in the synthesis of this compound derivatives via Nucleophilic Aromatic Substitution (SNAr).
| Solvent | Reaction Context & Notes | Key Advantages / Disadvantages |
|---|---|---|
| Isopropanol (i-PrOH) | Primary solvent for synthesis of 2-chloro-6-selanylpurines and acyclic selenopurine nucleosides [1] [2]. | Effective for reactions with in situ generated selenols; milder conditions (e.g., 0°C to 60°C) [1] [2]. |
| Methanol (MeOH) | Used with NaOMe for conversion to seleno-inosine and seleno-acyclovir derivatives [1]. | Suitable for specific functional group transformations in later synthesis stages [1]. |
| Dimethylformamide (DMF) | Used in SNAr reactions with NaN3; noted for potential byproduct formation at elevated temperatures [2]. | Caution: Can lead to undesired side reactions. Safety Warning: Combination with NaH poses explosion risk [3]. |
| Benzene | Used with Zn/HCl reducing system for one this compound derivative [2]. | Not Recommended: High toxicity and safety concerns make it unsuitable for general laboratory use. |
| PEG-400 | Reported in literature for 6-arylselanylpurine synthesis using NaBH4 and aryl diselenides [2]. | Potential greener alternative to reprotoxic solvents [3]. |
This is a robust method for creating key this compound intermediates [2].
This protocol outlines the synthesis of pharmaceutically relevant acyclic selenopurine nucleosides [1].
The following diagram illustrates the general workflow for synthesizing 6-selenopurines via SNAr, integrating the two protocols above:
Q1: Why is my reaction yielding 2,6-diazidopurine instead of the target 2-azido-6-selanylpurine?
Q2: What are the critical safety considerations for solvent and reagent use?
Q3: How can I prevent low yields in the SNAr step with selenols?
| Reaction Step / Condition | Temperature | Context & Notes |
|---|---|---|
| Glycosyl Donor Synthesis [1] [2] | Heating with selenium powder and hydrazine hydrate | Preparation of diselenide intermediate from 2-bromoethanol. |
| SNAr with in situ generated selenols [3] | 0°C for 2 hours (Method A) | Using H3PO2 as a reducing agent in i-PrOH. Yields up to 84% for 2-chloro-6-selanylpurines [3]. |
| SNAr with in situ generated selenols [3] | 50-60°C (Method B) | Using NaBH4 as a reducing agent for dipentyl diselenide [3]. |
| Formation of Selenopheno[2,3-b]pyridine [4] | 30°C | Lower temperature favors selenopyridine; higher temperatures promote cyclization and byproducts [4]. |
| Cyclization [4] | Reflux | In the presence of triethylamine (TEA), specific solvent not detailed [4]. |
Here are the detailed methodologies for the key reactions referenced in the table.
Protocol 1: Synthesis of 2-Chloro-6-selanylpurine Derivatives via SNAr (Method A) [3] This method uses H3PO2 as a reducing agent and is performed at a low temperature.
Protocol 2: One-Pot Synthesis of Selenopyridines using NaHSe [4] This eco-friendly method avoids toxic H2Se gas.
The following diagram illustrates the decision-making workflow for temperature selection in these syntheses.
Q1: Why is temperature so critical in the SNAr reaction with selenols? Low temperatures (e.g., 0°C) are often used to control the reactivity of in situ generated selenols, which are highly reactive and potent reducing agents. This prevents side reactions, such as the reduction of other functional groups on the purine ring, and ensures clean substitution at the C6 position [3].
Q2: I am getting low yields of my this compound and observing multiple byproducts. What could be wrong? This is a common challenge. Focus on these factors:
Q3: How does temperature affect the selectivity between selenopyridine and selenophenopyridine formation? Temperature is a key switch. When alkylating the pyridine-selenolate intermediate, maintaining the reaction at 30°C or lower favors the formation of the open-chain selenopyridine. As the temperature increases, the system gains enough energy for an intramolecular cyclization to occur, forming the fused selenophenopyridine ring system instead [4].
A primary challenge is the competition between the C2 and C6 positions on the purine ring during nucleophilic substitution (SNAr). The table below outlines common problems and solutions based on published research [1].
| Problem | Root Cause | Solution & Optimization | Expected Outcome |
|---|
| Low yield in initial selanylation (Synthesis of 2a-f) [1] | Inefficient reduction of diselenide to active selenol nucleophile [1]. | - For aryl/benzyl diselenides: Use 50% H3PO2 in i-PrOH, 40°C reduction, 0°C reaction [1].
The following workflow synthesizes 6-selanyl-2-triazolylpurine derivatives. Pathway 2 is generally more reliable based on the research [1].
This pathway involves synthesizing a 2-chloro-6-selanylpurine intermediate before introducing the triazole [1].
Synthesis of 2-Chloro-6-selanylpurine (2)
Attempted Synthesis of 2-Azido-6-selanylpurine (3) & CuAAC
This is a more robust, direct approach for Se–C bond formation [1].
Synthesis of 2,6-Bistriazolylpurine (6)
Direct SNAr to Final Product (4)
For general instrument issues not specific to this chemistry, here are common FAQs.
| Question | Answer & Troubleshooting Steps |
|---|---|
| Pressure leak / Argon supply not lasting | Ensure argon delivery pressure is below 25 PSI (recommended 10-20 PSI). The most common leak source is loose or cracked reagent bottle caps; check and replace O-rings [2]. |
| Liquid not dispensing | 1. Confirm the correct bottle position is selected and receiving pressure. 2. Ensure the liquid sensor is dry (green light active). 3. Check if the solenoid valve is firing (use software test function; you should hear a click). Tapping a stuck valve lightly may help. 4. Inspect liquid lines for kinks or crystallization [2]. | | Poor oligo quality/yields (General Principle) | 1. Use fresh reagents: Amidites on the machine typically last 1-2 weeks, reagents 1-2 months. 2. Calibrate the machine after any changes to bottle pressure or vacuum. 3. Control humidity: Ensure the synthesis chamber is sealed; high humidity (>25%) severely impacts quality [2]. | | Inconsistent liquid dispensing | Recalibrate the machine for liquid volume. If issues persist, the liquid valve may be failing, especially for acidic reagents, and require replacement [2]. |
The high reactivity of the selenol (Se-H) group necessitates the use of protecting groups for stable storage and to prevent side reactions during synthesis. The table below summarizes common and effective strategies [1].
| Protecting Group | Structure | Method of Introduction | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| Diselenide | R-Se-Se-R |
Spontaneous air oxidation of selenol | NaBH₄, SO₂Cl₂ [1] | Most common storage form; requires reduction before use [1]. |
| Selenylsulfide | R-Se-S-R' |
Reaction with electrophilic sulfur reagent | Dithiothreitol (DTT) [1] | Asymmetric, often used in peptide synthesis (e.g., with TNP) [2]. |
| Cyanoethyl | R-Se-CH₂-CH₂-CN |
Nucleophile: NC(CH₂)₂Se- |
K₂CO₃/MeOH, DBU [1] | Alkali-labile; useful for Solid-Phase Peptide Synthesis (SPPS). |
| Acetoxymethyl | R-Se-CH₂-O-C(=O)CH₃ |
From R-Se(O)CH₃/AcOH |
H₂O₂ [1] | — |
| Methyl | R-Se-CH₃ |
Methyl electrophile (e.g., CH₃I) | Br₂ [1] | Robust protection; requires strong conditions for removal. |
This method avoids handling the free, air-sensitive selenol by leveraging an oxidized selenocysteine residue (Se-S bond) and a copper catalyst to achieve chemoselective arylation [2]. The workflow visualizes the key stages from preparation to final product isolation.
Reaction Setup
Addition of Reagents
Incubation
Work-up and Purification
The following flowchart will help you diagnose and resolve common problems that may arise during the arylation experiment.
The toxicity of selenium-containing compounds, including 6-selenopurine, primarily stems from two key mechanisms: the induction of oxidative stress and the misfolding of essential proteins [1] [2].
These mechanisms are summarized in the diagram below.
Based on the general mechanisms of selenium toxicity, the following strategies could be considered for troubleshooting. Their efficacy for this compound specifically would require experimental validation.
| Strategy | Proposed Mechanism / Rationale | Key Context & Considerations |
|---|---|---|
| Antioxidant Administration | Counteracts selenium-induced nitro-oxidative stress by reducing ROS/RNS levels [1]. | Specific antioxidants and effective dosing need empirical determination. |
| Hormonal & Signaling Modulation | Cytokinin and ethylene signaling are involved in plant response to Se stress; manipulating these pathways may mitigate toxicity [2]. | Highly context-dependent; effects may vary by cell type and organism. |
| Selenium Speciation Monitoring | Different selenium species (e.g., selenite, selenate, organoselenium) have varying toxicity and mobility [3]. | Use LC-ICPMS for precise measurement. Speciation can indicate if biological reduction is occurring [3]. |
If you encounter toxicity in your experiments, the following systematic workflow can help identify the cause and a solution.
Researchers often face challenges with low yield, poor purity, and loss of selenium cofactor during purification. The table below outlines common issues and verified solutions based on the purification of the selenium-dependent Purine Hydroxylase (PH) and Xanthine Dehydrogenase (XDH) from Clostridium purinolyticum [1].
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Activity Post-Purification | Loss of labile selenium cofactor during purification. | Supplement growth media with 0.1-0.5 µM sodium selenite. Confirm cofactor presence; active PH contains ~0.87 mol selenium per mol of enzyme [1] [2]. |
| Low Yield | Enzyme denaturation or incomplete elution. | Perform purification at room temperature under air (PH and XDH are oxygen-insensitive). Use a linear gradient of 0 to 0.5 M KCl for elution from DEAE-Sepharose [1]. |
| Insufficient Purity | Co-elution of other proteins. | Employ multiple orthogonal chromatography steps: anion exchange (DEAE-Sepharose), hydrophobic interaction (Phenyl-Sepharose), and size exclusion (Sepharose CL-6B) [1]. |
| Sensitivity to Cyanide | Expected property of selenium-dependent molybdenum hydroxylases. | Avoid cyanide-containing buffers. Treatment with cyanide inactivates enzyme by releasing the essential selenium atom [1]. |
Q1: What are the confirmed substrates for the selenium-dependent Purine Hydroxylase (PH)? A: The preferred substrates for PH are purine, hypoxanthine, and 2-OH-purine. Kinetic analyses show that PH converts purine to xanthine. In contrast, Xanthine Dehydrogenase (XDH) prefers xanthine as a substrate [1].
Q2: How can I verify that my purified enzyme contains its selenium cofactor? A: The most direct method is atomic absorption spectroscopy to determine the molar ratio of selenium to enzyme. For a fully active PH, this ratio should be approximately 0.87-1.1 mol of selenium per mol of enzyme. Enzyme preparations with lower selenium will have correspondingly lower activity [2].
Q3: What electron acceptors can be used in assays for these enzymes? A: Selenium-dependent XDH can use both potassium ferricyanide (FeCN) and 2,6-dichloroindophenol (DCIP) as electron acceptors. The fully active PH can utilize NADP+ as an electron acceptor. Activity is measured by tracking the reduction of these acceptors spectrophotometrically [1] [2].
The following workflow summarizes the core purification procedure used for the selenium-dependent Purine Hydroxylase (PH) and Xanthine Dehydrogenase (XDH) from C. purinolyticum [1].
Key Protocol Details:
For reference during purification and characterization, the table below summarizes key biochemical data for the purified selenium-dependent Purine Hydroxylase from C. purinolyticum [2].
| Parameter | Value / Characterization | Method |
|---|---|---|
| Cofactor Stoichiometry | ~1.1 mol Mo, ~0.87 mol Se, 3.3 mol Fe, 1 mol FAD per mol enzyme | Atomic Absorption Spectroscopy, UV-vis/Fluorescence |
| Molybdenum Cofactor | Molybdopterin Cytosine Dinucleotide (MCD) | Acid Hydrolysis & CMP detection |
| Optimal kcat | 412 s⁻¹ (with hypoxanthine as substrate) | Kinetic Analysis |
| Electron Acceptor | NADP⁺ | Enzyme Assay |
| EPR Signals | Mo(V) desulfo signal, FAD radical, 2Fe-2S centers | Electron Paramagnetic Resonance |
For diselenide-bonded nanoparticles, the choice of reducing agent is critical for controlled drug release. The table below compares the primary agents involved in this process.
| Reducing Agent | Typical Intracellular Concentration | Role & Mechanism | Key Characteristics |
|---|
| Glutathione (GSH) | ~2-10 μM (blood plasma); ~1-10 mM (cytosol) At least 4x higher in Tumor Microenvironment (TME) [1] | Primary biological reducing agent; cleaves diselenide bonds (Se-Se) via thiol-disulfide/diselenide exchange, triggering nanoparticle degradation and drug release [1] | - Maintains redox homeostasis [1]
This method evaluates the release profile of a drug from diselenide-bridged nanoparticles under reducing conditions that mimic the tumor microenvironment [1] [3].
This protocol measures how experimental diselenide compounds like DISPOL alter the intracellular redox environment to induce cell death [2].
Problem: Insufficient or slow drug release from nanoparticles.
Problem: Premature drug leakage before reaching the target site.
Problem: Lack of selectivity for cancer cells vs. healthy cells.
Problem: Inconsistent results with DISPOL-induced reductive stress.
The following diagram visualizes the pathway of a diselenide-bridged nanoparticle from administration to drug release inside a cancer cell.
Diselenide Nanoparticle Activation Pathway
This diagram illustrates the key redox signaling components within a cancer cell that are targeted by diselenide-based agents like DISPOL.
Reductive Stress-Induced Apoptosis by DISPOL
Forced degradation studies are a regulatory requirement to develop a stability-indicating HPLC method, which can separate the drug substance from its degradation products. The general approach is outlined below [1].
While detailed degradation studies on 6-selenopurines are not fully available in the search results, synthetic chemistry research highlights one critical instability that must be accounted for in your HPLC method development [2].
Here are solutions to common problems researchers face during stability and purity analysis.
| Problem & Phenomenon | Possible Root Cause | Solution / Preventive Measure |
|---|---|---|
| Multiple unknown peaks in chromatogram | Degradation products forming under stress conditions. | Perform forced degradation studies [1]; use Peak Purity analysis with a PDA detector to check for co-eluting peaks [1]. |
| Poor peak shape (tailing) | Secondary interaction with residual silanols on C18 column. | Add 0.2% triethylamine (TEA) to mobile phase and adjust pH to 3.0-3.1 with orthophosphoric acid [1]. |
| Low sensitivity for specific purines | Sub-optimal detection settings for target analytes. | For guanine-based purines, use native fluorescence detection (Ex: 255 nm, Em: 370 nm) for higher sensitivity without derivatization [3]. |
| Unstable azido-purine intermediates | Reaction between azido groups and selenols. | Selenols can reduce azido groups to amines. Avoid this combination in reaction mixtures analyzed by HPLC [2]. |
| Method lacks specificity | Inability to separate degradants from main peak. | Validate method specificity as per ICH guidelines; ensure resolution (R > 2.0) between all critical pairs [1] [4]. |
Q1: What is the most critical parameter to optimize when developing an HPLC method for selenopurines? The mobile phase composition and pH are paramount. Using a buffered system with a masking agent like triethylamine (TEA) at an acidic pH (around 3.0-3.1) can significantly improve peak shape and separation on a C18 column [1].
Q2: How can I confirm that my HPLC method is truly stability-indicating? Your method must demonstrate that it can adequately separate the parent drug from its degradation products generated under various stress conditions (acid, base, oxidation, etc.). Chromatographic peak purity data from a Photodiode Array (PDA) detector is a key piece of evidence, as it indicates no co-eluting peaks with the main peak [1].
Q3: My this compound derivative is degrading during analysis. What should I suspect? Given that the 6-selanyl group is a good leaving group, the primary suspect is nucleophilic displacement at the C6 position of the purine ring. Check the pH of your solutions and mobile phases, and consider if any components could be acting as nucleophiles. Forced degradation studies will help identify the specific conditions leading to this breakdown [2].
Q4: What is a robust method for detecting purine compounds at low concentrations? While UV detection is common, for guanine-based purines, a fluorescence detector without derivatization offers excellent sensitivity. The natural fluorescence of guanine and its derivatives allows for detection at excitation/emission wavelengths of 255/370 nm [3].
To effectively create a troubleshooting guide, you can structure the experimental protocol around the following validated workflow [1]:
The table below summarizes the available information on these two purine analogs.
| Feature | 6-Mercaptopurine (6-MP) | 6-Selenopurine |
|---|---|---|
| Element Substitution | Sulfur (S) | Selenium (Se) |
| Primary Clinical Use | First-line treatment for Acute Lymphoblastic Leukemia (ALL); off-label uses in autoimmune diseases like Crohn's and ulcerative colitis [1]. | Primarily a research compound; no significant current clinical use noted. |
| Mechanism of Action | - Acts as a purine antimetabolite [1].
To provide more context, here is a deeper look into the experimental data and mechanisms for 6-MP, which are far more characterized than those for this compound.
6-MP's Multi-Faceted Mechanism of Action: 6-MP is a prodrug that requires intracellular activation to 6-thioguanine nucleotides (6-TGNs) [1] [2]. Its cytotoxicity stems from several interconnected actions:
Key Experimental Protocols for 6-MP: The following methodologies are commonly used to study 6-MP's effects:
The diagrams below illustrate the key mechanisms of 6-MP and a general workflow for studying these purine analogs.
The most striking difference is the clinical and research status of the two compounds. 6-Mercaptopurine is a well-established clinical workhorse, while This compound remains a research curiosity. The limited data suggests that replacing sulfur with selenium creates a distinct chemical entity, but its therapeutic potential has not been fully realized in standalone form.
Modern research into selenium-containing compounds, including this compound, has pivoted toward using them as ligands in metal-based complexes. These complexes, such as those with gold(I), are designed to combine the antimetabolite properties of the purine core with the distinct biological activities of metals, such as thioredoxin reductase (TrxR) inhibition, potentially leading to multi-targeted agents with enhanced efficacy and the ability to overcome drug resistance [8] [7].
The table below summarizes the available experimental data on the efficacy of 6-selenopurine and its nucleoside derivatives.
| Compound Name | Biological Activity / Key Finding | Experimental Model | Quantitative Data (EC₅₀ / IC₅₀) | Citation |
|---|---|---|---|---|
| This compound | Early biological properties compared to 6-mercaptopurine. | Mice | No abstract or quantitative data available. | [1] |
| Seleno-acyclovir (Acyclic nucleoside) | Potent anti-herpes simplex virus (HSV) activity. | HEL299 cells infected with HSV-1 and HSV-2 | HSV-1: EC₅₀ = 1.47 µM HSV-2: EC₅₀ = 6.34 µM No cytotoxicity up to 100 µM. | [2] | | 2,6-Diaminopurine derivative (Acyclic nucleoside) | Significant anti-human cytomegalovirus (HCMV) activity. | HEL299 cells infected with HCMV | Moderate anti-HCMV activity (specific EC₅₀ not stated in abstract). | [2] | | Phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes | Enhanced cytotoxicity and selectivity in tumor cell lines. | In vitro tumor cell lines | IC₅₀ values ranged from three-digit nanomolar to single-digit micromolar. | [3] |
For researchers looking to replicate or understand the context of these findings, here are the core methodologies from the key studies:
Antiviral Activity Assay (for acyclic selenopurine nucleosides) [2]:
Cytotoxicity Test (for gold(I) complexes) [3]:
The efficacy of nucleoside analogs, including selenopurine derivatives, is heavily dependent on their intracellular activation. The pathway below illustrates this general mechanism, which is shared by many antiviral and anticancer nucleoside drugs.
Research on acyclic selenopurine nucleosides reveals key structural factors influencing their efficacy [2]:
| Compound Class / Specific Compound | Cell Line Tested | Cytotoxicity Metric (Value) | Key Findings / Potency | Reference |
|---|---|---|---|---|
| 6-Selenopurine Arabinoside | Murine leukemic cells (L-5178Y) | Exhibited "some cytotoxicity" (quantitative data not provided in abstract). | Found to be cytotoxic in an in vitro test. Lengthening the side chain had no effect on cytotoxicity. | [1] |
| Acyclic Selenopurine Nucleosides | HEL299 (human embryonic lung cells) | CC₅₀ (Cytotoxic Concentration 50%) >100 µM for most compounds. | Seleno-acyclovir (4a) showed potent anti-HSV activity without cytotoxicity up to 100 µM. | [2] |
| N,N'-Disubstituted Selenoureas | Various (NCI60 panel, Colon HT-29, Breast MCF-7, Lung HTB-54) | IC₅₀ or GI₅₀ typically in the low micromolar range (1-10 µM). | Selenourea 6c was particularly potent, with an average GI₅₀ of 1.49 µM across the NCI60 panel. The adamantyl nucleus was noted for high activity and selectivity. | [3] |
| Selenium Nanoparticles (SeNPs) | Human colon cancer (Caco-2) | IC₅₀ = 61.24 ± 2.08 µg/mL. | Biogenic SeNPs showed moderate cytotoxicity. | [4] |
| ATP-Conjugated SeNPs | Human colon cancer (Caco-2) | IC₅₀ = 17.25 ± 1.16 µg/mL. | Conjugation with ATP significantly enhanced cytotoxicity compared to "naked" SeNPs. | [4] |
| Selenium-Sorafenib Nanocomplex (SeSo) | Human hepatocyte carcinoma (HepG2) | Induced late-stage apoptosis in 38-43% of cells at 2.5-3 µg/mL after 24h. | More effective at inducing cancer cell death than sorafenib alone. | [5] |
The methodologies from these studies can provide a framework for your own comparison guides.
Based on the available data, I can illustrate a generalized mechanism of action for these cytotoxic selenium compounds.
The search results indicate that This compound derivatives are not a major, current focus in the recent literature. The most direct study on this compound cytotoxicity dates back to 1975 [1]. Current research has shifted toward other organoselenium compounds like selenoureas and biogenic selenium nanoparticles, which show promising and potent cytotoxicity [3] [4].
To further your research, you could:
The synthesis of metal-purine complexes follows a common methodology. The general protocol, as described for gold(I) complexes, involves reacting the thiol- or selenol-purine ligand with a phosphane-gold-chloride precursor in ethanol with a base [1].
^1H, ^13C, ^31P, ^77Se)The following diagram illustrates the general synthesis workflow for these metal-purine complexes.
Although direct data on 6-selenopurine ruthenium complexes is unavailable, research on very similar gold(I) and ruthenium(II) complexes reveals strong structure-activity relationships and mechanisms relevant to your inquiry.
The table below summarizes cytotoxicity data (IC₅₀ values) for selected gold(I) complexes with thiopurine and thiopurine nucleoside ligands, demonstrating their potent activity [1].
| Complex | Ligand Type | Cancer Cell Line | IC₅₀ Value | Notes |
|---|---|---|---|---|
| Various Gold(I) Complexes [1] | Thiopurine / Thiopurine nucleoside | Various human tumor cell lines | Nanomolar to low Micromolar range | Often more active & selective than free purine ligands; some show activity against multi-drug-resistant cells. |
| (Thiopurine nucleosido)gold(I) [1] | Thiopurine nucleoside | - | More cytotoxic than non-nucleoside analogs | Introduction of a ribofuranosyl group at N9 of the purine increases cytotoxicity. |
Research on ruthenium(II) complexes, such as the Ru-TRZ hybrids, shows they can induce multiple cell death pathways, including apoptosis and, importantly, necroptosis, which can help overcome drug resistance in cancer cells [2]. Key findings include:
The literature on analogous compounds suggests several critical points to consider when evaluating this compound ruthenium complexes:
The table below summarizes the core findings for the selenoguanine-platinum(II) complex from the available research data.
| Property | Experimental Data / Finding | Experimental Context (Protocol) |
|---|---|---|
| Antitumor Activity | Exhibited "medium strength" antitumor activity [1]. | Evaluated in vivo against L1210 mouse leukemia cells [1]. |
| Toxicity | Showed "very low toxicity" [1]. | Assessed in mouse models during antitumor activity studies [1]. |
| Plasma Stability & Duration of Effect | Effect was retained longer than the parent compound selenoguanine due to slow release [1]. | The complex was administered in vivo in mice; the prolonged effect was inferred from the sustained activity, suggesting slow release of selenoguanine into the blood [1]. |
| Stability in Glutathione (GSH) Solution | No direct data for selenoguanine-Pt complex.
For structurally related Pt-nitropyrazole complexes, some showed high stability in L-glutathione solution [2]. | Related compound stability was tested by incubating the Pt complexes in a solution of L-glutathione and monitoring the reaction mixture using TLC chromatography [2]. |
The activity of these complexes is linked to their stability and how they behave in a biological environment.
The following diagram illustrates the proposed mechanism of action for selenoguanine-platinum(II) complexes, linking their stability to biological activity.
The data suggests that the strategic use of selenium in platinum complexes offers a promising path for drug development. The key advantage appears to be the ability to fine-tune the stability of the complex for a more favorable pharmacological profile—specifically, a prolonged effect and lower toxicity compared to the parent drug [1]. This aligns with the broader goal of developing "non-classical" platinum complexes that bypass the resistance and toxicity mechanisms associated with cisplatin [2].
Future research directions might include:
For a standardized comparison of antioxidant activity, researchers typically use a panel of in vitro spectrophotometric assays. The methodologies for some of the most common assays are summarized below [1] [2].
| Assay Name | Mechanism Type | Core Principle | Key Reagents |
|---|---|---|---|
| DPPH | Single Electron Transfer (SET) | Measures scavenging of stable DPPH radical, monitored by color change from purple to yellow [1] [2]. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical [3]. |
| ABTS | Mixed (SET & HAT) | Measures scavenging of pre-formed ABTS⁺ radical cation, monitored by color change from blue to clear [1] [4]. | ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), oxidant (e.g., potassium persulfate or met-myoglobin) [4]. |
| FRAP | Single Electron Transfer (SET) | Measures reduction of ferric ion (Fe³⁺) to ferrous ion (Fe²⁺), monitored by color change to blue [1]. | Fe³⁺-TPTZ complex [1]. |
| ORAC | Hydrogen Atom Transfer (HAT) | Measures protection of a fluorescent probe from peroxyl radical damage generated by azo initiators [1]. | Fluorescent probe (e.g., fluorescein), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as radical generator [1]. |
| CUPRAC | Single Electron Transfer (SET) | Measures reduction of cupric ion (Cu²⁺) to cuprous ion (Cu⁺), monitored by color change to orange [1] [2]. | CuCl₂, Neocuproine [1]. |
The logical workflow for conducting and interpreting these assays is outlined in the diagram below.
Although direct data on 6-selenopurine is limited, the literature confirms that selenium-based compounds are a major area of interest in medicinal chemistry.
The table below summarizes experimental data from recent, high-quality studies on 6-MP. It includes information on its formulation as a nanomedicine to improve its properties and its investigation in a new clinical context.
| Study Focus / Model | Formulation / Treatment | Key Quantitative Findings | Source / Citation |
|---|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) in mice | 6-MP-loaded PLGA Nanomedicine (6-MPNs), oral | ↑ Oral bioavailability; Prolonged survival of ALL model mice; Reduced systemic toxicity. | [1] |
| BRCA-defective Advanced Solid Tumors (Human Clinical Trial) | 6-MP (55–75 mg/m²/day) + Methotrexate (15–20 mg/m²/week), oral | Clinical Benefit Rate (stable disease): 33% at 8 weeks, 18% at 16 weeks; Median Overall Survival: 10.3 months; Median Progression-Free Survival: 1.9 months. | [2] |
| Pharmacokinetics in Rats | 6-MP-loaded PLGA Nanomedicine (6-MPNs), oral | Increased absorption in the duodenum; Low accumulation of toxic metabolites. | [1] |
Here are the methodologies for the key experiments cited above.
This protocol is adapted from the 2021 study that developed the PLGA-based nanomedicine [1].
This protocol is based on the 2020 results paper and its preceding 2014 study protocol [3] [2].
The following diagram illustrates the metabolic pathways and mechanism of action of 6-Mercaptopurine, which underlies its therapeutic and toxic effects.
This diagram shows that 6-MP is a prodrug requiring metabolic activation to exert cytotoxicity [2] [4]. The active metabolites, 6-thioguanine nucleotides (TGNs), are incorporated into DNA during the S-phase of the cell cycle, ultimately leading to DNA damage and cell death [1] [2]. The enzyme Thiopurine S-methyltransferase (TPMT) plays a critical role by methylating 6-MP and its intermediates into inactive metabolites like 6-methylmercaptopurine (6-MMP) [4]. Genetic polymorphisms in TPMT can lead to reduced enzyme activity, causing a shift towards the production of excess TGNs and significantly increasing the risk of severe bone marrow suppression (myelosuppression) [5] [6] [4].
The table below summarizes the key experimental findings from comparative studies on 2-thiouracil-5-carboxylic acid (s²c⁵Ura) and 2-selenouracil-5-carboxylic acid (se²c⁵Ura), which serve as model compounds [1].
| Biological/Chemical Property | Sulfur Analog (s²c⁵Ura) | Selenium Analog (se²c⁵Ura) |
|---|---|---|
| Primary Oxidation Product | Sulfenic acid (R-SOH) | Selenenic acid (R-SeOH) |
| Further Oxidation | Irreversible, leads to desulfurization and formation of uracil-5-carboxylic acid [1]. | Reversible; forms stable intermediates like diselenide (R-Se-Se-R) and seleninic acid (R-SeO₂H) [1]. |
| Response to Reducers | Desulfurization is minimally prevented by antioxidants like glutathione (GSH) or ascorbate [1]. | Oxidation is readily reversed by biological reducing agents (e.g., GSH, ascorbate) [1]. |
| Catalytic Activity | Lacks significant glutathione peroxidase-like activity [1]. | Exhibits glutathione peroxidase activity, catalytically reducing peroxides [1]. |
| Biological Implication | Prone to permanent oxidative inactivation, potentially functioning as a redox sensor [1]. | Resists permanent oxidative damage, suitable for sustained catalytic function in high-oxidative-stress environments [1] [2]. |
The foundational data in the table above was generated using the following key methodologies [1]:
The key advantage of selenium lies in the unique chemistry of the selenol (R-SeH) group compared to the thiol (R-SH). The following diagram illustrates the distinct oxidation pathways, which are central to their different biological properties.
The diagram highlights the critical difference: while sulfur oxidation tends to proceed to irreversible, inactivated forms, selenium oxidation forms protected intermediates that can be easily reduced back to the active state by cellular antioxidants like glutathione (GSH) [1] [2]. This makes selenium-containing biomolecules highly resistant to permanent oxidative inactivation.
For researchers and drug development professionals, the properties of selenium suggest several potential avenues:
Acute Toxic;Health Hazard;Environmental Hazard